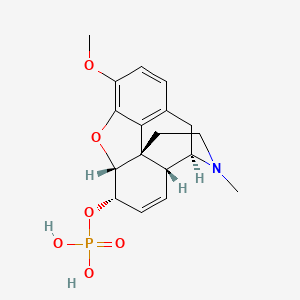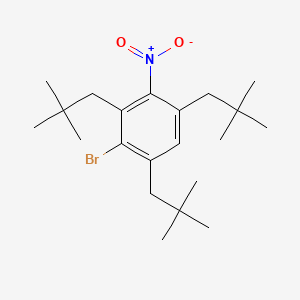
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a bromine atom, three 2,2-dimethylpropyl groups, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene typically involves the bromination of 1,3,5-tris(2,2-dimethylpropyl)benzene followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 2-hydroxy-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene or 2-amino-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene.
Reduction: Formation of 2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-aminobenzene.
Oxidation: Formation of carboxylic acids or ketones at the alkyl side chains.
科学研究应用
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene depends on its chemical reactivity and interactions with other molecules. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,5-Tris(2,2-dimethylpropyl)-4-nitrobenzene: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-4-nitrobenzene: Lacks the bulky alkyl groups, leading to different steric and electronic properties.
Uniqueness
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups along with bulky alkyl substituents. This combination of functional groups and steric hindrance imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
40572-23-4 |
|---|---|
分子式 |
C21H34BrNO2 |
分子量 |
412.4 g/mol |
IUPAC 名称 |
2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene |
InChI |
InChI=1S/C21H34BrNO2/c1-19(2,3)11-14-10-15(12-20(4,5)6)18(23(24)25)16(17(14)22)13-21(7,8)9/h10H,11-13H2,1-9H3 |
InChI 键 |
PJJTYFZOOMXAOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=CC(=C(C(=C1[N+](=O)[O-])CC(C)(C)C)Br)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


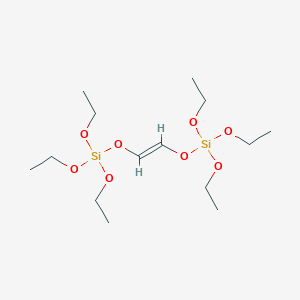
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
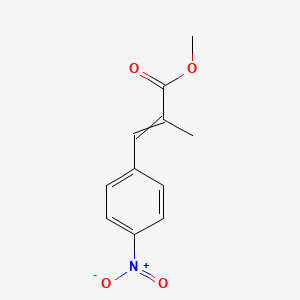
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
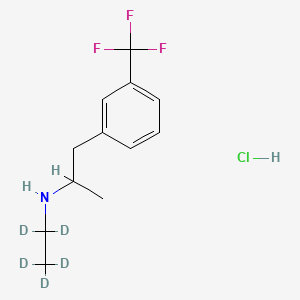
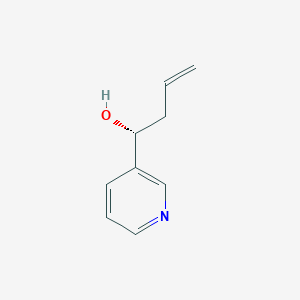
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)

![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)
![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
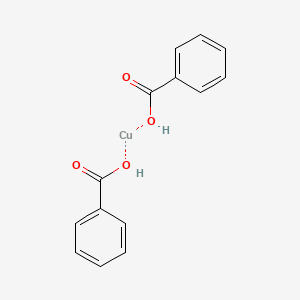
![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
